molecular formula C8H6ClF3O4S B15089820 4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid

4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid

Cat. No.: B15089820
M. Wt: 290.64 g/mol
InChI Key: QQBNCCGKFHLWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorothiophene with methoxy and trifluoroethoxy reagents under controlled conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, potassium carbonate, DMF

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted thiophene derivatives

Scientific Research Applications

4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzoic acid
  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

Uniqueness

4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H6ClF3O4S

Molecular Weight

290.64 g/mol

IUPAC Name

4-chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C8H6ClF3O4S/c1-15-7-3(9)4(5(17-7)6(13)14)16-2-8(10,11)12/h2H2,1H3,(H,13,14)

InChI Key

QQBNCCGKFHLWQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(S1)C(=O)O)OCC(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.